2-(Azepan-2-yl)-1-cyclobutylethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(azepan-2-yl)-1-cyclobutylethanone |
InChI |
InChI=1S/C12H21NO/c14-12(10-5-4-6-10)9-11-7-2-1-3-8-13-11/h10-11,13H,1-9H2 |
InChI Key |
YIGFFUWTJJMTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2CCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Total Synthesis of 2 Azepan 2 Yl 1 Cyclobutylethan 1 One
Retrosynthetic Analysis and Key Disconnections for the Target Structure
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.orgslideshare.net For 2-(Azepan-2-yl)-1-cyclobutylethan-1-one, the primary disconnections are identified at the C-C and C-N bonds, suggesting logical bond formations in the forward synthesis.
The most logical disconnections for the target molecule are:
C-N bond disconnection: Breaking the bond between the azepane ring and the ethanone (B97240) side chain. This suggests a coupling reaction between a suitable azepane derivative and a cyclobutylethanone precursor.
C-C bond disconnection: Cleavage of the bond between the cyclobutyl ring and the ketone, or the bond adjacent to the carbonyl group. This points towards strategies involving nucleophilic addition of a cyclobutyl organometallic reagent to an appropriate electrophile or an acylation reaction.
Azepane ring disconnection: Opening the seven-membered ring to a linear precursor, which can be cyclized in a subsequent step.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Development of Novel Pathways for the Azepane Heterocycle Formation
The azepane ring is a key structural motif, and its synthesis has been a subject of considerable interest. researchgate.netnih.govresearchgate.net Several methods can be envisioned for the formation of the 2-substituted azepane required for the target molecule.
Established methods for azepane synthesis include:
Ring-closing reactions: Intramolecular cyclization of linear amino acids or amino halides.
Ring-expansion reactions: Expansion of smaller rings like piperidines or pyrrolidines. beilstein-journals.org
Cycloaddition reactions: Such as [5+2] cycloadditions to rapidly construct the seven-membered ring. researchgate.net
A potential novel pathway could involve a catalytic asymmetric hydrogenation of a suitable enamine precursor, allowing for the stereocontrolled synthesis of the 2-substituted azepane.
Table 1: Comparison of Azepane Synthesis Methods
| Method | Precursors | Reagents and Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ring-closing Metathesis | Diene-containing amine | Grubbs catalyst | High functional group tolerance | Requires specific diene precursors |
| Reductive Amination | Dicarbonyl compounds and amines | Reducing agents (e.g., NaBH(OAc)₃) | Readily available starting materials | Can lead to mixtures of products |
| Beckmann Rearrangement | Cyclohexanone (B45756) oxime | Acid catalyst (e.g., H₂SO₄) | Large-scale production | Harsh reaction conditions |
Asymmetric Synthesis Approaches for the Cyclobutylethanone Moiety
The cyclobutane (B1203170) ring is a strained four-membered carbocycle that presents unique synthetic challenges. nih.govnih.govmdpi.com Asymmetric synthesis of the cyclobutylethanone moiety is crucial for obtaining enantiomerically pure final product.
Several strategies can be employed for the asymmetric synthesis of chiral cyclobutanes:
[2+2] Cycloaddition reactions: A powerful tool for the construction of cyclobutane rings. nih.gov Chiral catalysts can be used to induce enantioselectivity.
Tandem Cyclopropanation/Semipinacol Rearrangement: This method allows for the synthesis of α-silyloxycyclobutanones with high enantioselectivity. nih.govresearchgate.net
Kinetic Resolution: Separation of a racemic mixture of cyclobutane derivatives using a chiral catalyst or enzyme.
A promising approach for the cyclobutylethanone moiety would be the asymmetric alkylation of a cyclobutanone (B123998) enolate with a chiral auxiliary.
Stereoselective Coupling Reactions for Constructing the C-C and C-N Bonds
The construction of the C-C and C-N bonds linking the azepane and cyclobutylethanone fragments is a critical step in the total synthesis. Stereoselective coupling reactions are essential to control the final stereochemistry of the molecule. nih.govnih.govacs.orgresearchgate.netsemanticscholar.org
C-N Bond Formation:
Reductive Amination: The coupling of an azepane with a cyclobutyl aldehyde or ketone precursor followed by reduction.
Nucleophilic Substitution: Reaction of an azepane nucleophile with an electrophilic cyclobutylethanone derivative.
Transition-metal catalyzed cross-coupling: Modern methods like the Buchwald-Hartwig amination could be employed. semanticscholar.org
C-C Bond Formation:
Grignard or Organolithium Addition: Addition of a cyclobutyl organometallic reagent to an appropriate electrophile derived from the azepane moiety.
Palladium-catalyzed cross-coupling reactions: Such as Suzuki or Stille coupling, to form the bond between the two main fragments. acs.org
Table 2: Stereoselective Coupling Reactions
| Reaction | Substrates | Catalyst/Reagent | Stereocontrol |
|---|---|---|---|
| Asymmetric Reductive Amination | Azepane, Cyclobutyl ketone | Chiral reducing agent (e.g., CBS reagent) | High diastereoselectivity |
| Buchwald-Hartwig Amination | Azepane, Cyclobutylethanone halide | Palladium catalyst with chiral ligand | High enantioselectivity |
| Suzuki Coupling | Azepane-boronic acid, Cyclobutylethanone halide | Palladium catalyst | Retention of stereochemistry |
Exploration of Organometallic and Catalytic Methods in Synthesis
Organometallic and catalytic methods offer efficient and selective ways to construct the target molecule. yale.eduscispace.com The use of transition metal catalysts can facilitate challenging bond formations under mild conditions.
Potential applications in the synthesis of this compound include:
Ruthenium-catalyzed ring-closing metathesis for the azepane ring formation.
Palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation.
Iridium-catalyzed asymmetric hydrogenation for establishing key stereocenters.
Copper-catalyzed reactions for various C-C and C-N bond forming reactions. nih.gov
The choice of catalyst and ligand is crucial for achieving high yield and selectivity.
Optimization of Reaction Conditions, Yields, and Scalability
For any synthetic route to be practical, optimization of reaction conditions is paramount to maximize yields and ensure scalability. scielo.brnih.govscispace.comresearchgate.netresearchgate.netresearchgate.net
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Temperature: Optimizing the reaction temperature is crucial for controlling kinetics and thermodynamics.
Catalyst loading: Minimizing catalyst loading is important for cost-effectiveness and reducing metal contamination in the final product.
Reaction time: Monitoring the reaction progress to determine the optimal time for quenching.
A design of experiments (DoE) approach can be systematically employed to explore the reaction parameter space and identify the optimal conditions. Scalability studies would then focus on translating the optimized laboratory-scale procedure to a larger scale, considering factors such as heat transfer, mixing, and purification. scispace.comresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic processes. greenchemistry-toolkit.orgijbpas.comresearchgate.netnih.govnih.gov
The 12 principles of green chemistry can be applied to the synthesis as follows:
Prevention: Designing the synthesis to minimize waste generation.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity.
Designing Safer Chemicals: The final product should be designed to be effective but with minimal toxicity.
Safer Solvents and Auxiliaries: The use of safer solvents like water or ethanol, or solvent-free conditions.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources.
Reduce Derivatives: Avoiding unnecessary protection and deprotection steps.
Catalysis: Using catalytic reagents in preference to stoichiometric reagents. nih.gov
Design for Degradation: Designing the final product to break down into innocuous products after use.
Real-time analysis for Pollution Prevention: Monitoring reactions in real-time to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention: Choosing substances and forms of a substance used in a chemical process to minimize the potential for chemical accidents.
By incorporating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Azepan 2 Yl 1 Cyclobutylethan 1 One
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-resolution multi-dimensional NMR spectroscopy, including techniques such as COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts of 2-(Azepan-2-yl)-1-cyclobutylethan-1-one. These experiments would reveal through-bond and through-space correlations, providing a complete picture of the molecule's connectivity and stereochemistry. However, no such NMR studies have been reported for this specific compound.
High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. This information is crucial for confirming the molecular formula and for gaining structural insights. While the theoretical exact mass of this compound can be calculated, experimental HRMS data, including fragmentation pathways and isotopic fingerprinting, have not been published.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. rigaku.com This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state conformation. rigaku.com To date, a crystal structure for this compound has not been reported in the crystallographic databases.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration (If Enantiomerically Pure)
Given the presence of a stereocenter at the 2-position of the azepane ring, this compound is a chiral molecule. Chiroptical spectroscopy, including circular dichroism (CD) and optical rotatory dispersion (ORD), would be necessary to determine the absolute configuration of an enantiomerically pure sample. As no studies on the synthesis or resolution of enantiomers of this compound have been published, no chiroptical data is available.
Application of Hyphenated Techniques for Reaction Monitoring and Impurity Profiling (Excluding Basic Identification Data)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are invaluable in modern chemical analysis. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) could be employed to monitor the synthesis of this compound in real-time and to identify and quantify any impurities. ijarnd.comchemijournal.com Such studies are crucial for process optimization and quality control. However, there are no published reports detailing the use of these advanced hyphenated techniques for the analysis of this specific compound beyond basic identification. ijarnd.comchemijournal.com
Chemical Reactivity, Transformation Chemistry, and Mechanistic Investigations of 2 Azepan 2 Yl 1 Cyclobutylethan 1 One
Reactivity of the Ketone Functionality: Nucleophilic Additions, Reductions, and Oxidations
The ketone group is a prominent site for chemical transformations in 2-(Azepan-2-yl)-1-cyclobutylethan-1-one. Its reactivity is centered around the electrophilic carbonyl carbon.
Nucleophilic Additions: The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. These reactions would typically proceed through a tetrahedral intermediate. The stereochemical outcome of such additions could be influenced by the adjacent chiral center at the 2-position of the azepane ring, potentially leading to diastereoselective product formation.
Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents would lead to the formation of tertiary alcohols.
Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt in the presence of acid) would yield a cyanohydrin.
Wittig Reaction: The ketone can be converted to an alkene using phosphorus ylides (Wittig reagents).
Reductions: The ketone can be reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction.
Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The stereochemical outcome would depend on the direction of hydride attack, which could be influenced by the steric bulk of the adjacent azepane and cyclobutyl groups.
Oxidations: While ketones are generally resistant to oxidation, they can undergo oxidation under specific conditions.
Baeyer-Villiger Oxidation: This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of an ester. The migratory aptitude of the cyclobutyl and the substituted ethyl group would determine the regioselectivity of the oxidation.
| Reaction Type | Reagent(s) | Expected Product |
| Nucleophilic Addition | Grignard Reagent (RMgX) | Tertiary Alcohol |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Oxidation | Peroxy Acid (e.g., m-CPBA) | Ester (Baeyer-Villiger) |
Transformations Involving the Azepane Ring: Functionalization, Ring-Opening, and Rearrangements
The azepane ring, a seven-membered saturated heterocycle, offers several avenues for chemical modification.
Functionalization:
N-Alkylation/N-Acylation: The secondary amine within the azepane ring is nucleophilic and can be readily alkylated or acylated to introduce various substituents on the nitrogen atom.
α-Functionalization: The carbon atoms adjacent to the nitrogen (α-positions) can be functionalized, for instance, through deprotonation followed by reaction with an electrophile.
Ring-Opening: The azepane ring can undergo ring-opening reactions under specific conditions, although it is generally more stable than smaller rings like aziridines or azetidines. Reductive cleavage or reactions with specific ring-opening reagents could be employed.
Rearrangements: Rearrangements involving the azepane ring, such as the Beckmann rearrangement of a corresponding oxime, could be a potential transformation pathway to larger ring systems or functionalized linear amines.
Reactivity of the Cyclobutyl Ring: Strain-Release Reactions and Cycloadditions
The cyclobutyl ring possesses significant ring strain (approximately 26 kcal/mol), which is a driving force for a variety of chemical reactions.
Strain-Release Reactions:
Ring-Opening: The strain in the cyclobutyl ring can be released through ring-opening reactions, which can be initiated by heat, light, or chemical reagents. For instance, transition metal-catalyzed C-C bond activation can lead to ring-opened products. nih.gov Some palladium-catalyzed processes can lead to the formation of bicyclo[1.1.1]pentan-2-ol intermediates from parent cyclobutyl ketones. nih.gov
Rearrangements: Under thermal or acidic conditions, the cyclobutyl ring can undergo rearrangements to form more stable carbocycles, such as cyclopentyl derivatives.
Cycloadditions: While the cyclobutyl ring itself is saturated, photochemical methods like the Norrish-Yang cyclization can generate bicyclic products from cyclobutyl ketones. nih.gov
Exploration of Acid-Base Properties and Protonation Equilibria
The presence of the secondary amine in the azepane ring and the ketone functionality imparts both basic and weakly acidic properties to the molecule.
Basicity: The lone pair of electrons on the nitrogen atom of the azepane ring makes it the primary basic center. It will readily react with acids to form an ammonium (B1175870) salt. The pKa of the conjugate acid would be expected to be in the range of typical secondary amines (around 10-11).
Acidity: The α-protons adjacent to the ketone carbonyl group are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a key intermediate in many reactions of the ketone.
The protonation equilibrium will be dominated by the protonation of the azepane nitrogen in acidic conditions.
Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations
Many of the potential reactions of this compound would involve considerations of regioselectivity and stereoselectivity.
Regioselectivity: In reactions such as the Baeyer-Villiger oxidation, the choice of which group migrates (cyclobutyl vs. the α-substituted ethyl group) would be a key question of regioselectivity. Similarly, enolate formation can occur on either side of the ketone, though the acidity of the α-proton on the side of the azepane ring will be influenced by the nitrogen atom.
Stereoselectivity: The molecule contains a chiral center at the point of attachment of the ethyl ketone moiety to the azepane ring (position 2). This inherent chirality can direct the stereochemical outcome of reactions at the nearby ketone. For example, the reduction of the ketone could lead to the preferential formation of one diastereomer of the resulting alcohol. This is known as substrate-controlled stereoselectivity.
Kinetic and Thermodynamic Studies of Key Reactions
To fully understand the reactivity, kinetic and thermodynamic studies of key reactions would be necessary.
Kinetic Studies: These studies would measure the rates of reactions, such as nucleophilic additions to the ketone or functionalization of the azepane ring. This information would help in determining the reaction mechanisms and optimizing reaction conditions. For example, kinetic isotope effect studies could be used to probe the rate-determining step of a reaction. nih.gov
Thermodynamic Studies: These studies would determine the relative stabilities of reactants, intermediates, and products. This would allow for the prediction of the position of equilibrium for reversible reactions and provide insight into the driving forces of the transformations. Computational chemistry could play a significant role in estimating these thermodynamic parameters.
Elucidation of Reaction Mechanisms through Experimental and Computational Approaches
A combination of experimental and computational methods would be crucial for elucidating the mechanisms of the reactions of this compound.
Experimental Approaches:
Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry would be used to identify reaction intermediates and products.
Crossover Experiments: These can be used to determine whether a reaction is intramolecular or intermolecular.
Isotopic Labeling: Using isotopes (e.g., deuterium) can help to trace the path of atoms during a reaction and provide evidence for specific mechanistic steps. nih.gov
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to model the potential energy surface of a reaction, allowing for the calculation of the structures and energies of transition states and intermediates. This can provide detailed insight into the reaction mechanism and help to explain observed selectivity. Computational studies have been used to understand competing transition states and predict stereochemical outcomes in reactions involving cyclobutanol (B46151) cleavage. nih.gov
Design, Synthesis, and Structural Characterization of Derivatives and Analogues of 2 Azepan 2 Yl 1 Cyclobutylethan 1 One
Systematic Functionalization of the Azepane Nitrogen and Carbon Atoms
The azepane ring, with its secondary amine and multiple carbon centers, is a prime site for systematic functionalization to explore structure-property relationships.
The secondary amine of the azepane ring offers a readily accessible site for functionalization. Common strategies include N-alkylation, N-acylation, and reductive amination. N-alkylation with various alkyl halides can introduce a range of substituents, from simple methyl groups to more complex moieties. N-acylation, using acyl chlorides or anhydrides, yields the corresponding amides, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. Reductive amination with aldehydes or ketones provides a versatile method for introducing substituted alkyl groups at the nitrogen atom.
Functionalization of the carbon atoms of the azepane ring is more challenging but offers the potential for introducing greater structural diversity. One approach involves the deprotonation of an N-protected azepane at a carbon atom alpha to the nitrogen, followed by quenching with an electrophile. For instance, N-Boc protected 2-substituted azepanes can be lithiated and subsequently reacted with a variety of electrophiles to introduce substituents at the C2 position. Other positions on the azepane ring can be functionalized through more complex multi-step synthetic sequences, potentially involving ring-opening and closing strategies or C-H activation methodologies.
| Derivative | Modification Site | Synthetic Method | Reagents | Expected Physicochemical Property Change |
| 1 | Azepane Nitrogen | N-methylation | Methyl iodide, K2CO3 | Increased lipophilicity, potential change in basicity |
| 2 | Azepane Nitrogen | N-acetylation | Acetic anhydride, Et3N | Decreased basicity, increased polarity |
| 3 | Azepane Nitrogen | N-benzylation | Benzyl bromide, NaH | Significantly increased lipophilicity |
| 4 | Azepane C2 | Lithiation/Alkylation | n-BuLi, Electrophile (e.g., CH3I) | Introduction of a new stereocenter, altered conformation |
Modifications and Substituent Effects on the Cyclobutyl Ring System
Substituents can be introduced onto the cyclobutyl ring using a variety of synthetic methods. For instance, functionalized cyclobutane-1-carboxylic acids can be used as starting materials for the synthesis of the target ketone. Alternatively, direct C-H functionalization of a pre-existing cyclobutyl ketone can be achieved using transition metal catalysis, such as palladium-catalyzed arylation or alkenylation. Photochemical methods can also be employed to induce reactions on the cyclobutane (B1203170) ring.
| Derivative | Modification Site | Substituent | Synthetic Method | Expected Effect on Cyclobutyl Ring |
| 5 | Cyclobutyl C3 | Phenyl | Suzuki Coupling | Increased steric bulk, potential for pi-stacking interactions |
| 6 | Cyclobutyl C3 | Hydroxyl | Reduction of a 3-oxo derivative | Increased polarity and hydrogen bonding capability |
| 7 | Cyclobutyl C2 | Methyl | Grignard addition to a 2-formyl derivative | Introduction of a new stereocenter, altered ring puckering |
| 8 | Cyclobutyl C3 | Fluoro | Nucleophilic fluorination | Altered electronic properties, potential for halogen bonding |
Derivatization at the α- and β-Positions of the Ketone Moiety
The carbon atoms alpha and beta to the ketone carbonyl group are reactive sites that can be readily functionalized.
The α-position to the ketone can be deprotonated using a suitable base, such as lithium diisopropylamide (LDA), to form an enolate, which can then be reacted with various electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups. Halogenation at the α-position is also a common transformation.
Functionalization at the β-position is typically achieved through conjugate addition reactions to an α,β-unsaturated precursor. For example, an α,β-unsaturated ketone analogue of the parent compound could be synthesized and then subjected to Michael addition with a variety of nucleophiles to introduce substituents at the β-position.
| Derivative | Modification Site | Synthetic Method | Reagents | Expected Property Change |
| 9 | α-position | Methylation | LDA, Methyl iodide | Increased steric hindrance around the ketone |
| 10 | α-position | Bromination | NBS | Increased reactivity for further substitution |
| 11 | β-position | Michael Addition | α,β-unsaturated precursor, Nucleophile (e.g., R2CuLi) | Introduction of a substituent at a more distant position |
| Parent Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Ketone | Oxime | Alters hydrogen bonding, potential for E/Z isomerism |
| Ketone | gem-Difluoromethylene | Reduces polarity, increases metabolic stability |
| Cyclobutyl | Oxetane | Increases polarity and aqueous solubility |
| Cyclobutyl | Azetidine | Introduces a basic center, alters hydrogen bonding |
| Azepane | Piperidine | Reduces ring flexibility, alters spatial arrangement of substituents |
| Azepane | Azocane | Increases ring flexibility, explores larger conformational space |
Structure-Property Relationship Studies of Synthesized Analogues (Excluding Biological Efficacy, Safety, or Clinical Data)
The systematic synthesis of analogues allows for the investigation of structure-property relationships, providing insights into how specific structural modifications influence key physicochemical parameters.
Properties such as lipophilicity (logP), aqueous solubility, and pKa can be experimentally determined for the synthesized analogues. For example, the introduction of polar functional groups, such as hydroxyl or carboxyl groups, is expected to increase aqueous solubility and decrease logP. Conversely, the addition of nonpolar moieties, like phenyl or long alkyl chains, will likely increase lipophilicity. The basicity (pKa) of the azepane nitrogen will be influenced by the electronic nature of its substituents; electron-withdrawing groups will decrease basicity, while electron-donating groups will increase it.
| Analogue Feature | Expected Impact on Physicochemical Property |
| N-acylation of azepane | Decrease in pKa, increase in polarity |
| Introduction of a hydroxyl group | Increase in aqueous solubility, decrease in logP |
| Replacement of cyclobutyl with oxetane | Increase in polarity and aqueous solubility |
| Introduction of a phenyl group | Increase in lipophilicity (logP) |
Development of Library Synthesis Strategies for Analogues
The development of efficient library synthesis strategies is crucial for the rapid generation of a diverse set of analogues for structure-property relationship studies.
Combinatorial chemistry approaches can be employed to systematically vary the substituents at different positions of the parent scaffold. This can be achieved using solid-phase synthesis, where the parent molecule is attached to a resin, and various building blocks are sequentially added. Alternatively, parallel synthesis in solution phase can be used to generate a library of compounds in a multi-well format.
A divergent synthetic strategy is particularly well-suited for this purpose. A common intermediate, possessing multiple points for diversification, can be synthesized on a large scale. This intermediate can then be divided into smaller portions and reacted with a diverse set of reagents to generate a library of final compounds. For example, an intermediate with a protected azepane nitrogen and a functional group handle on the cyclobutyl ring would allow for diversification at both of these positions in the final steps of the synthesis.
Advanced Applications and Future Research Directions for 2 Azepan 2 Yl 1 Cyclobutylethan 1 One As a Molecular Scaffold
Role as a Privileged Scaffold in Complex Molecule Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target through versatile and synthetically accessible modifications. The 2-(Azepan-2-yl)-1-cyclobutylethan-1-one structure embodies several features that suggest its potential as such a scaffold. The azepane ring is a common motif in natural products, and its synthesis can be approached through methods like the Beckmann rearrangement of parent cyclohexanone (B45756) oximes. nih.gov The cyclobutane (B1203170) ring, while less common than five- or six-membered rings, offers a unique spatial arrangement of substituents and is increasingly recognized for its favorable influence on the physicochemical properties of molecules in drug discovery programs. nih.govnih.gov
The combination of the larger, flexible azepane and the smaller, rigid cyclobutane allows for the creation of a diverse library of compounds with well-defined three-dimensional shapes. The cyclobutane moiety, in particular, can serve as a bioisosteric replacement for other groups like phenyl rings, often with improved properties. nih.gov Synthetic strategies can be developed to functionalize both the azepane nitrogen and other positions on the rings, providing multiple vectors for chemical diversification. nih.gov The synthesis of complex tetracyclic or spirocyclic systems can be envisioned, leveraging the inherent reactivity and stereochemistry of the parent scaffold. nih.govrsc.org
Table 1: Comparison of Cyclic Scaffolds in Molecular Design
| Scaffold Feature | Cyclohexane | Cyclopentane | Cyclobutane | Azepane |
|---|---|---|---|---|
| Ring Size | 6-membered | 5-membered | 4-membered | 7-membered |
| Conformation | Chair, Boat | Envelope, Twist | Puckered | Multiple low-energy conformations |
| Rigidity | Relatively rigid | Flexible | Rigid | Highly flexible |
| Synthetic Access | High | High | Moderate | Moderate |
| Fsp³ Character | High | High | High | High |
| Prevalence in Drugs | High | Moderate | Low but increasing nih.gov | Moderate |
Investigations in Organocatalysis and Ligand Design (Without Specific Catalytic Activities or Targets)
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major pillar of modern synthetic chemistry alongside metal-based and enzymatic catalysis. beilstein-journals.org Chiral amines and their derivatives, such as proline and its analogs, are among the most successful classes of organocatalysts. researchgate.netresearchgate.net The this compound scaffold contains a secondary amine within the azepane ring, which is a key functional group for several modes of catalytic activation, including enamine and iminium ion formation.
The inherent chirality of the C2 position of the azepane ring makes this scaffold a promising candidate for the development of new asymmetric organocatalysts. By modifying the substituents on either the azepane or cyclobutane rings, it is possible to tune the steric and electronic environment around the catalytically active amine center. This allows for the systematic design of catalysts for various transformation types. Furthermore, the scaffold can be engineered for use as a chiral ligand in metal-catalyzed reactions. The nitrogen atom of the azepane and the ketone's oxygen atom can act as a bidentate chelation site for a metal center, creating a defined chiral environment to influence the stereochemical outcome of a reaction.
Theoretical Modeling of Molecular Recognition and Binding Sites (Without Clinical/Therapeutic Implications)
Computational chemistry provides powerful tools for predicting and analyzing the interactions between a small molecule and a macromolecular target. For a novel scaffold like this compound, theoretical modeling can guide its development for various applications by elucidating its conformational preferences and potential interaction modes.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. unar.ac.id For derivatives of the this compound scaffold, docking studies can be performed against a wide range of protein structures to explore potential binding modes. nih.govmdpi.com These simulations can reveal how the unique 3D shape imparted by the cyclobutane and azepane rings fits into specific binding pockets.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD provides insights into the stability of the predicted binding pose, the flexibility of the ligand within the binding site, and the role of solvent molecules in mediating interactions.
Table 2: Generalized Protocol for Molecular Dynamics Simulation
| Step | Description | Key Parameters |
|---|---|---|
| 1. System Preparation | The ligand-receptor complex from docking is placed in a simulation box, solvated with water molecules, and neutralized with ions. | Force field (e.g., AMBER, CHARMM), water model (e.g., TIP3P), box size. |
| 2. Minimization | The energy of the system is minimized to remove steric clashes and unfavorable contacts. | Number of minimization steps, algorithm (e.g., steepest descent). |
| 3. Equilibration | The system is gradually heated and pressurized to the desired temperature and pressure while restraining the protein and ligand. | Temperature, pressure, restraint forces, simulation time. |
| 4. Production Run | The restraints are removed, and the simulation is run for an extended period to collect trajectory data for analysis. | Simulation time (ns to µs), time step (fs). |
| 5. Analysis | The trajectory is analyzed to calculate properties like RMSD, RMSF, hydrogen bonds, and binding energy. | Analysis software (e.g., GROMACS, AMBER). |
From the trajectories generated by MD simulations, the binding free energy of a ligand to its target can be estimated using methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA). nih.gov These calculations provide a quantitative measure of the binding affinity.
Furthermore, the total binding energy can be decomposed on a per-residue basis. This "interaction hotspot" analysis identifies the key amino acid residues in the binding site that contribute most significantly to the ligand's affinity. nih.gov This information is invaluable for rationally designing modifications to the scaffold to enhance interactions with specific residues, thereby improving binding strength and specificity without referencing any therapeutic goal.
Development of Novel Analytical Methods for Trace Detection and Quantification (Excluding Clinical Samples)
As new chemical entities are synthesized, robust analytical methods are required for their detection and quantification. For this compound and its derivatives, developing such methods is crucial for applications in process chemistry, quality control, and environmental monitoring. The focus here is on the detection in non-biological matrices, such as reaction mixtures or environmental samples.
Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. Method development would involve optimizing parameters such as the stationary phase, mobile phase composition, and ionization source to achieve high sensitivity and selectivity for the target analyte. The unique mass-to-charge ratio of the parent compound and its predictable fragmentation patterns in the mass spectrometer would form the basis for its specific detection.
Table 3: Potential Analytical Techniques for Quantification
| Technique | Principle | Suitability for Scaffold |
|---|---|---|
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Suitable if the scaffold or its derivatives contain a chromophore. |
| LC-MS/MS | Separation by LC, detection by mass spectrometry. | Highly sensitive and specific; ideal for trace quantification in complex matrices. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by MS. | Requires derivatization to increase volatility; suitable for purity analysis. |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides structural information. | Primarily for structural elucidation and purity assessment, not typically for trace quantification. |
Exploration of this compound in Chemical Biology Tool Development (Excluding Biological Efficacy or Safety)
Chemical biology utilizes small molecules as tools to study and manipulate chemical systems. The this compound scaffold can serve as a foundation for creating such tools. Due to their small size and unique reactivity, strained rings like cyclopropenes have been used to develop bioorthogonal reagents and chemical probes. nih.govnih.gov Similarly, the cyclobutane moiety of the scaffold could be functionalized to create novel reactive handles.
The development of chemical biology tools involves modifying the scaffold to incorporate specific functionalities. For instance, a fluorescent dye could be attached to enable visualization in imaging applications, or a photo-crosslinking group could be introduced to identify binding partners through covalent labeling. The key aspect of this research is the synthesis and chemical characterization of these tool compounds. The scaffold's structure allows for the precise placement of these functional groups, creating sophisticated probes for investigating molecular interactions without assessing their biological effects. rsc.org
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 1-[1-(Cyclobutylmethyl)azepan-2-yl]propan-2-one nih.gov |
| Proline |
| Cyclohexane |
| Cyclopentane |
| Cyclobutane |
Emerging Frontiers in Azepane and Cyclobutane Chemistry Utilizing this compound
The integration of an azepane ring, a privileged scaffold in numerous FDA-approved drugs, with a cyclobutane ring, a motif increasingly recognized for its ability to confer favorable pharmacokinetic properties, positions this compound at the forefront of innovative chemical design. pharmablock.comnih.gov The azepane moiety, a saturated seven-membered heterocycle containing a nitrogen atom, provides a key handle for chemical modification and introduces a degree of conformational flexibility that can be crucial for optimizing binding interactions with biological targets. lifechemicals.com Azepane derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties. nih.govresearchgate.net
The cyclobutane ring, on the other hand, is a strained carbocycle that imparts a unique three-dimensional geometry to molecules. nih.govnih.gov Its rigid, puckered conformation can be exploited to orient substituents in well-defined spatial arrangements, which can enhance potency and selectivity for a specific biological target. pharmablock.comru.nl The inclusion of a cyclobutane ring in drug candidates has been shown to improve metabolic stability, reduce planarity, and fill hydrophobic pockets in target enzymes. nih.govru.nl
The combination of these two distinct structural elements in this compound opens up new avenues for exploration in several key areas of medicinal chemistry.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale for Exploration |
| Oncology | The azepane core is present in anticancer agents, and the cyclobutane moiety can enhance metabolic stability and potency. pharmablock.comnih.gov |
| Neurodegenerative Diseases | Azepane derivatives have shown promise in the treatment of Alzheimer's disease. nih.gov The conformational rigidity of the cyclobutane could lead to more selective ligands for neurological targets. ru.nl |
| Infectious Diseases | Both azepane and cyclobutane-containing compounds have demonstrated antimicrobial properties. nih.govbohrium.com |
| Metabolic Disorders | Certain azepane derivatives are used as oral blood glucose-lowering drugs. lifechemicals.com |
The future of drug discovery is likely to be heavily influenced by the development of novel molecular scaffolds that provide access to unexplored chemical space. The unique structural and conformational properties of this compound make it a highly attractive starting point for the design of new therapeutic agents with improved efficacy and pharmacokinetic profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is poised to unlock new frontiers in azepane and cyclobutane chemistry, ultimately contributing to the development of the next generation of medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
